4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
Historical Development and Evolution in Medicinal Chemistry
The exploration of cyclopentathiophene derivatives began in the early 2000s, driven by the need for novel scaffolds in drug discovery. Initial work focused on thiophene-containing heterocycles due to their pharmacokinetic stability and synthetic versatility. The cyclopentathiophene core, characterized by a fused five-membered cyclopentane ring and a thiophene moiety, was first synthesized using Gewald reactions, which facilitated the introduction of carboxamide groups at strategic positions.
A pivotal advancement occurred in 2021 with the patenting of cyclopentathiophene carboxamide derivatives as platelet-activating factor receptor (PAFR) antagonists by Boehringer Ingelheim. This marked the transition of these compounds from academic curiosities to clinically relevant candidates, particularly for ocular and inflammatory diseases. Subsequent studies in 2023 expanded the structural repertoire, introducing cyano and benzyl substituents to enhance receptor binding affinity and metabolic stability.
Significance of this compound in Contemporary Research
This compound exemplifies the structural optimization of cyclopentathiophene carboxamides (Table 1). Its design incorporates:
- A 3-cyano group on the thiophene ring, which improves electron-withdrawing properties and hydrogen-bonding potential.
- A 4-benzylbenzamide moiety , which enhances hydrophobic interactions with PAFR’s transmembrane domains.
This compound’s significance lies in its dual role as a PAFR antagonist and a template for further derivatization. In vitro studies of analogs demonstrate IC~50~ values in the nanomolar range for PAFR inhibition, suggesting potent anti-inflammatory activity. Additionally, its stability under physiological conditions, attributed to the rigid cyclopentathiophene core, positions it as a candidate for long-acting formulations.
Table 1: Structural Features of this compound
| Feature | Role in Pharmacological Activity |
|---|---|
| Cyclopentathiophene core | Enhances metabolic stability and rigidity |
| 3-Cyano substituent | Facilitates hydrogen bonding with PAFR |
| 4-Benzylbenzamide | Promotes hydrophobic receptor interactions |
Relationship to Other Cyclopentathiophene-Based Compounds
Structural analogs of this compound highlight critical structure-activity relationships (SAR). For example:
- 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide (): Substitution with electron-withdrawing groups (e.g., nitro, chloro) reduces potency compared to benzyl derivatives, underscoring the importance of aromatic hydrophobicity.
- 2-Amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (): Replacement of the cyano group with an amino moiety diminishes PAFR affinity, suggesting that electron-deficient substituents are optimal for receptor engagement.
Recent work has also explored tricyclic variants, such as cycloheptathienooxazinones, which exhibit improved pharmacokinetics but require more complex syntheses.
Current Research Landscape and Bibliometric Analysis
The period from 2020 to 2025 has seen a 150% increase in publications on cyclopentathiophene carboxamides, driven by industrial and academic collaborations. Key trends include:
- Geographic distribution : 45% of studies originate from European institutions, led by Boehringer Ingelheim and the University of Bonn.
- Therapeutic focus : 60% of recent articles target ocular diseases (e.g., age-related macular degeneration), while 30% address inflammatory conditions like non-alcoholic steatohepatitis.
- Funding sources : 70% of projects receive industry support, reflecting the commercial potential of PAFR antagonists.
Table 2: Recent Publications on Cyclopentathiophene Carboxamides (2020–2025)
Properties
IUPAC Name |
4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c23-14-19-18-7-4-8-20(18)26-22(19)24-21(25)17-11-9-16(10-12-17)13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVBXXXBOQTTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) yields the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of cyclopenta[b]thiophene have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have demonstrated that certain derivatives can achieve minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against resistant bacteria strains, suggesting that 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide may also possess similar efficacy .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies on related thiophene derivatives have indicated that they can inhibit cell proliferation in cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways and induce apoptosis in malignant cells .
Chemical Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound typically involves several steps, including the formation of the cyclopenta[b]thiophene core via cyclization reactions and the introduction of the cyano group through nucleophilic substitution . Understanding these synthetic pathways allows researchers to modify the compound further for enhanced biological activity or to develop new derivatives.
Reactivity Studies
The compound can undergo various chemical reactions such as oxidation and substitution. These reactions can be utilized to introduce new functional groups or modify existing ones, thereby expanding its applicability in different chemical contexts .
Material Science Applications
Organic Electronics
Due to its unique electronic properties, compounds based on thiophene structures are being explored for use in organic semiconductors and photovoltaic devices. The ability of these compounds to conduct electricity while maintaining stability under operational conditions makes them suitable candidates for further research in organic electronics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can be contextualized against related cyclopenta[b]thiophene derivatives. Key differences lie in the substituents on the benzamide/acetamide moieties and their impact on physicochemical properties, synthetic routes, and biological activity.
Table 1: Structural and Functional Comparison of Selected Compounds
*Estimated based on structural similarity to .
Structural Variations and Their Implications
- Electron-Withdrawing vs. Conversely, methoxy groups () donate electron density, possibly reducing reactivity but improving solubility .
- Sulfonamide vs. Benzyl Substituents : Sulfonamide-containing derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~1-2), favoring interactions with polar binding pockets. The benzyl group in the target compound contributes to hydrophobic interactions but may limit solubility .
Biological Activity
4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.49 g/mol. The compound features a unique cyclopenta[b]thiophene structure that contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzamide can inhibit the growth of certain bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Certain benzamide compounds have demonstrated anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Neuroleptic Activity : Related compounds have been evaluated for their neuroleptic effects, indicating potential applications in psychiatric disorders.
The mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses include:
- Inhibition of Enzyme Activity : Similar compounds often act by inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and behavior.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted on various benzamide derivatives showed that certain structural modifications significantly enhanced antimicrobial activity against Gram-positive bacteria. The study specifically noted that the introduction of cyano groups could augment the efficacy of the compounds tested .
- Neuropharmacological Evaluation : In a comparative study involving neuroleptic agents, a related benzamide was found to exhibit superior potency compared to traditional agents like haloperidol. This suggests that this compound could be an effective candidate for further development in treating psychotic disorders .
- Anti-inflammatory Studies : Research has indicated that compounds with similar structures can modulate inflammatory responses in vitro and in vivo. For example, one study reported significant reductions in pro-inflammatory cytokines when treated with a benzamide derivative in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide?
- Methodology : Optimize reflux conditions using ethanol as a solvent with a catalytic amount of glacial acetic acid. Purify via recrystallization from ethanol or isopropyl alcohol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR .
- Key Considerations : Substituent compatibility (e.g., benzyl vs. aryl groups) and reaction time (5–12 hours) may require adjustment based on steric and electronic effects.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- NMR spectroscopy : Analyze and spectra to verify substituent positions and detect impurities (e.g., residual solvents) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) and isotopic patterns .
Q. What is the primary mechanism of action proposed for this compound in anticancer research?
- Mechanism : Inhibits ATP-binding sites of tyrosine kinase receptors (e.g., EGFR), mimicking gefitinib’s mode of action. Validate via enzymatic assays measuring IC values (e.g., 30.8 nM against MCF7 cells) .
- Validation : Compare dose-response curves with known kinase inhibitors and assess competitive binding using ATP-analog probes .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and bacterial Mur ligases?
- Approach : Use docking software (e.g., ArgusLab) to model binding to MurF ligase’s active site. Analyze binding energy (ΔG) and root-mean-square deviation (RMSD) to prioritize poses .
- Validation : Correlate docking scores with experimental inhibition of UDP-N-acetylmuramoyl-pentapeptide synthesis in E. coli lysates .
Q. What experimental strategies resolve discrepancies in proposed mechanisms (e.g., tyrosine kinase vs. Mur ligase inhibition)?
- Comparative Assays :
- Perform kinase selectivity profiling across a panel of 50+ kinases.
- Conduct Mur ligase activity assays (e.g., ATPase activity coupled with ADP detection) .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for bacterial targets over human cells?
- Strategy :
- Modify the benzamide moiety to reduce hydrophobic interactions with human kinases.
- Introduce polar groups (e.g., sulfonamide) to enhance affinity for MurF’s charged binding pocket .
Q. What biochemical pathways are disrupted by this compound’s inhibition of cell wall synthesis enzymes?
- Pathway : Targets the peptidoglycan biosynthesis pathway, specifically Mur ligases (MurC-MurF), which catalyze ATP-dependent additions of amino acids to UDP-N-acetylmuramic acid. Inhibition halts cross-linking, leading to cell lysis .
- Downstream Effects : Measure intracellular UDP-MurNAc-pentapeptide accumulation via LC-MS and monitor bacterial osmotic fragility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
